molecular formula C4H2Br2O4 B1596694 Dibromomaleic acid CAS No. 608-37-7

Dibromomaleic acid

Cat. No.: B1596694
CAS No.: 608-37-7
M. Wt: 273.86 g/mol
InChI Key: PMNMPRXRQYSFRP-UPHRSURJSA-N
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Description

Dibromomaleic acid, also known as (2Z)-2,3-Dibromo-2-butenedioic acid, is an organic compound with the molecular formula C₄H₂Br₂O₄. It is a brominated derivative of maleic acid and is characterized by the presence of two bromine atoms attached to the double-bonded carbon atoms of the maleic acid structure. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique reactivity and properties.

Scientific Research Applications

Dibromomaleic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various dibrominated compounds.

    Biology: Utilized in the modification of biomolecules, such as antibodies, to enhance their stability and reactivity.

    Medicine: Investigated for its potential use in drug conjugation and targeted drug delivery systems.

    Industry: Employed in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

Dibromomaleic acid primarily targets the disulfide bonds in proteins, particularly in antibodies . It has been used in the field of antibody conjugation due to its exquisite cysteine-selectivity . The compound has also been reported to interact with the V-domain Ig-containing suppressor of T-cell activation (VISTA) , a negative regulator with broad-spectrum activities .

Mode of Action

This compound is designed to undergo accelerated post-conjugation hydrolysis . This process serves to ‘lock’ the conjugates as robustly stable maleamic acids . The compound’s interaction with its targets results in significant improvements in homogeneity, as demonstrated by mass spectrometry analysis .

Biochemical Pathways

This compound affects the biochemical pathways involved in protein conjugation . It is capable of functionally re-bridging disulfide bonds, which is particularly relevant in the context of antibody conjugation . This re-bridging capacity has been optimized on clinically relevant antibodies, such as IgG1 trastuzumab .

Pharmacokinetics

The compound’s ability to generate site-selectively modified native antibodies with over 90% homogeneity suggests that it may have favorable bioavailability .

Result of Action

The primary result of this compound’s action is the generation of site-selectively modified native antibodies with over 90% homogeneity . This is achieved without the need for protein engineering or enzymatic conjugation . The compound’s action also results in robustly stable conjugates .

Action Environment

The action environment of this compound can influence its efficacy and stability. For instance, the compound’s reaction with amines for the synthesis of dibromomaleimides proceeds via dibromomaleic anhydride, formed through the ring-closing dehydration of this compound under acid conditions . This suggests that the compound’s action may be influenced by the pH of the environment.

Safety and Hazards

Dibromomaleic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

Dibromomaleic acid is emerging as an exciting new class of bioconjugation reagents, particularly in the field of antibody conjugation . It is used in the synthesis of next-generation maleimides (NGMs) for the selective modification of the four interchain disulfide bonds present in a typical IgG1 antibody format . This approach is simple, uses readily available reagents, and generates robustly stable conjugates which are ideal for in vitro or in vivo applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromomaleic acid can be synthesized through the bromination of maleic acid. The reaction typically involves the addition of bromine (Br₂) to maleic acid in an aqueous medium. The reaction proceeds via the formation of dibromomaleic anhydride, which is subsequently hydrolyzed to yield this compound. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for larger quantities. The process involves the continuous addition of bromine to a solution of maleic acid, followed by purification steps such as crystallization and filtration to isolate the final product. The reaction parameters, such as temperature, concentration, and reaction time, are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Dibromomaleic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted by nucleophiles such as amines and alcohols, leading to the formation of dibromomaleimides and dibromomaleate esters, respectively.

    Reduction Reactions: this compound can be reduced to form dibromosuccinic acid under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis to form dibromomaleic anhydride.

Common Reagents and Conditions:

    Amines: React with this compound to form dibromomaleimides.

    Alcohols: React to form dibromomaleate esters.

    Reducing Agents: Such as sodium borohydride (NaBH₄) for reduction reactions.

Major Products:

    Dibromomaleimides: Formed from the reaction with amines.

    Dibromomaleate Esters: Formed from the reaction with alcohols.

    Dibromosuccinic Acid: Formed from reduction reactions.

Comparison with Similar Compounds

    Dibromomaleimide: A related compound with similar reactivity but different structural features.

    Dibromosuccinic Acid: A reduction product of dibromomaleic acid with distinct chemical properties.

    Bromomaleic Anhydride: An intermediate in the synthesis of this compound.

Uniqueness: this compound is unique due to its dual bromine substitution on the maleic acid backbone, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and stability.

Properties

IUPAC Name

(Z)-2,3-dibromobut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNMPRXRQYSFRP-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)Br)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\C(=O)O)/Br)(\C(=O)O)/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883466
Record name 2-Butenedioic acid, 2,3-dibromo-, (2Z)-
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Molecular Weight

273.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-37-7
Record name (2Z)-2,3-Dibromo-2-butenedioic acid
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Record name 2-Butenedioic acid, 2,3-dibromo-, (2Z)-
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Record name Dibromomaleic acid
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Record name 2-Butenedioic acid, 2,3-dibromo-, (2Z)-
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Record name 2-Butenedioic acid, 2,3-dibromo-, (2Z)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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